molecular formula C10H7Cl2F3O B14036771 1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14036771
M. Wt: 271.06 g/mol
InChI Key: NEVPYYNRDATKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s chlorine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. These interactions can inhibit or activate various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

  • 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one
  • 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetone

Uniqueness: 1-Chloro-1-(3-chloro-5-(trifluoromethyl)phenyl)propan-2-one is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H7Cl2F3O

Molecular Weight

271.06 g/mol

IUPAC Name

1-chloro-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7Cl2F3O/c1-5(16)9(12)6-2-7(10(13,14)15)4-8(11)3-6/h2-4,9H,1H3

InChI Key

NEVPYYNRDATKHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)Cl)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.